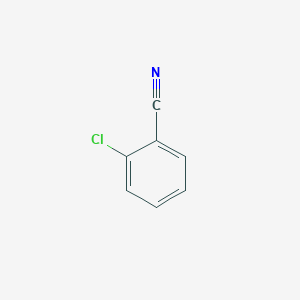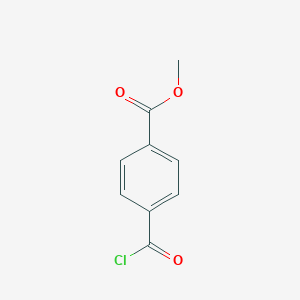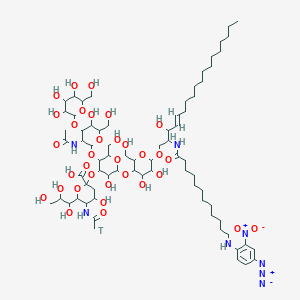
Anad-GM1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anandamide, also known as Anand-GM1, is a naturally occurring endocannabinoid that is produced in the human body. It is a lipid molecule that acts as a neurotransmitter and is involved in various physiological processes, including pain, appetite, and mood regulation. Anand-GM1 has gained significant attention in the scientific community due to its potential therapeutic applications and its role in the endocannabinoid system.
Wirkmechanismus
Anad-GM1 acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that are involved in various physiological processes. Anad-GM1 binds to CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and gastrointestinal tract. When Anad-GM1 binds to these receptors, it can modulate various physiological processes, including pain, appetite, and mood regulation.
Biochemische Und Physiologische Effekte
Anad-GM1 has been found to have several biochemical and physiological effects. Studies have shown that Anad-GM1 can reduce the activity of certain enzymes that are involved in inflammation, which can help to reduce pain and swelling. Additionally, Anad-GM1 has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Anad-GM1 has several advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, which means that it is less likely to have adverse effects on cells and tissues. Additionally, Anad-GM1 is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that Anad-GM1 can be difficult to work with due to its lipid nature, which can make it challenging to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Anad-GM1. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and mood disorders. Additionally, researchers are interested in exploring the role of Anad-GM1 in the endocannabinoid system and its interactions with other neurotransmitters and receptors. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Anad-GM1, which could help to inform the development of new drugs and therapies.
Synthesemethoden
Anad-GM1 is synthesized from arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. The synthesis of Anad-GM1 involves the action of several enzymes, including phospholipase A2, which releases arachidonic acid from the cell membrane, and N-acyltransferase, which catalyzes the transfer of an acyl group to arachidonic acid to form Anad-GM1.
Wissenschaftliche Forschungsanwendungen
Anad-GM1 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that Anad-GM1 can act as a natural pain reliever and can help to reduce inflammation in the body. Additionally, Anad-GM1 has been found to have anti-anxiety and antidepressant effects, making it a potential treatment for mood disorders.
Eigenschaften
CAS-Nummer |
116926-94-4 |
|---|---|
Produktname |
Anad-GM1 |
Molekularformel |
C73H122N8O33 |
Molekulargewicht |
1641.8 g/mol |
IUPAC-Name |
2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[12-(4-azido-2-nitroanilino)dodecanoylamino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)-5-[(2-tritioacetyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H122N8O33/c1-4-5-6-7-8-9-10-11-12-14-17-20-23-26-45(89)43(78-52(92)27-24-21-18-15-13-16-19-22-25-30-75-42-29-28-41(79-80-74)31-44(42)81(103)104)38-105-69-61(99)59(97)63(50(36-85)108-69)110-71-62(100)67(114-73(72(101)102)32-46(90)53(76-39(2)87)66(113-73)55(93)47(91)33-82)64(51(37-86)109-71)111-68-54(77-40(3)88)65(57(95)49(35-84)106-68)112-70-60(98)58(96)56(94)48(34-83)107-70/h23,26,28-29,31,43,45-51,53-71,75,82-86,89-91,93-100H,4-22,24-25,27,30,32-38H2,1-3H3,(H,76,87)(H,77,88)(H,78,92)(H,101,102)/b26-23+/i2T |
InChI-Schlüssel |
PCZAVKSTJLZSAQ-PVZBSJBISA-N |
Isomerische SMILES |
[3H]CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)CO)OC5C(OC(C(C5O)O)OCC(C(/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])CO)O)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
Synonyme |
12-((4-azido-2-nitrophenyl)amino)dodecanoyl-GM1 ANAD-GM1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



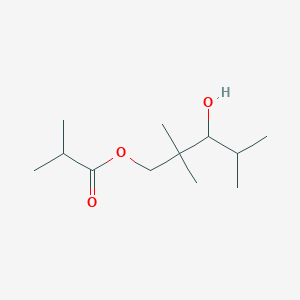
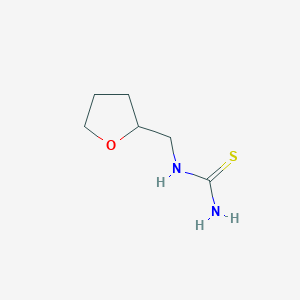
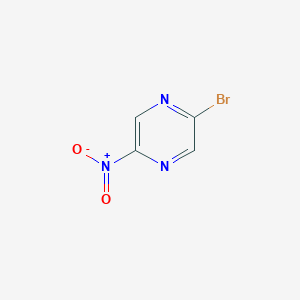
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)
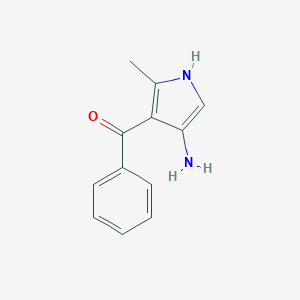
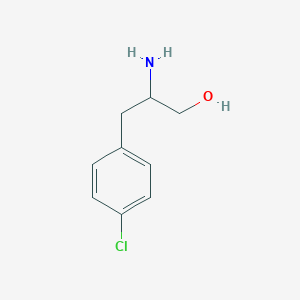
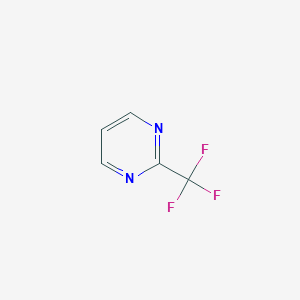
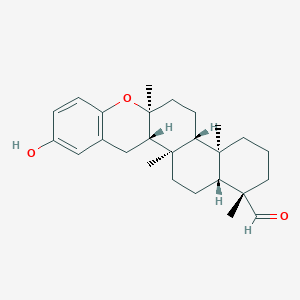
![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
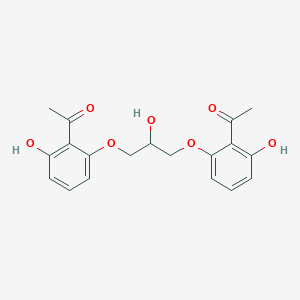
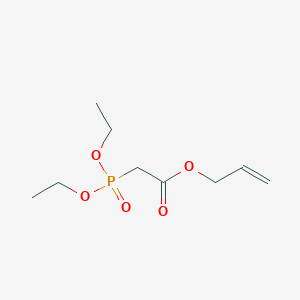
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
